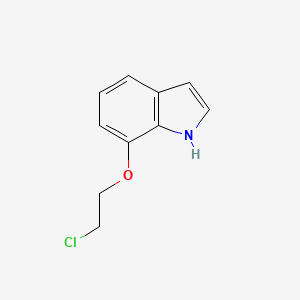

7-(2-Chloro-ethoxy)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

7-(2-chloroethoxy)-1H-indole |

InChI |

InChI=1S/C10H10ClNO/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,5,7H2 |

InChI Key |

OKFRSAMVXDYYRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCl)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 7 2 Chloro Ethoxy 1h Indole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 7-(2-chloro-ethoxy)-1H-indole reveals two primary strategic disconnections. The most logical disconnection is the ether linkage of the 7-(2-chloro-ethoxy) moiety, which points to 7-hydroxyindole (B18039) as a key intermediate. A second set of disconnections involves the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus, which leads back to simpler, substituted benzene (B151609) derivatives.

The synthesis of the indole core, specifically with a functional group at the 7-position, dictates the choice of initial precursors. The selection of building blocks is intrinsically linked to the chosen indole synthesis strategy.

7-Hydroxyindole: This compound is the most direct precursor for introducing the (2-chloro-ethoxy) side chain. researchgate.net Its synthesis can be achieved through various routes, including the dehydrogenation of the corresponding indoline (B122111) or through anionic benzannulation of substituted pyrroles. researchgate.net

Ortho-Substituted Nitroarenes: For syntheses like the Bartoli indole synthesis, an ortho-substituted nitroarene is the critical starting material. wikipedia.orgingentaconnect.com To obtain a 7-substituted indole, a precursor such as a 2-substituted nitrophenol (with the hydroxyl group protected) would be required. The ortho-substituent is crucial as it sterically facilitates the required researchgate.netresearchgate.net-sigmatropic rearrangement, often leading to higher yields. wikipedia.orgjk-sci.com

Substituted Phenylhydrazines: The Fischer indole synthesis utilizes substituted phenylhydrazines. wikipedia.org To achieve 7-substitution, a 2-substituted phenylhydrazine (B124118) would be necessary. For instance, (2-methoxyphenyl)hydrazine (B95994) could be used to generate a 7-methoxyindole, which could potentially be demethylated to 7-hydroxyindole. However, reactions with ortho-substituted phenylhydrazones can be problematic, sometimes yielding abnormal products or mixtures. rsc.orgnih.gov

Ortho-Iodoanilines: The Larock indole synthesis requires an ortho-iodoaniline derivative as a starting material. wikipedia.org For the synthesis of a 7-substituted indole, the corresponding substituted 2-iodoaniline (B362364) would be the key building block.

| Precursor Type | Relevant Synthesis | Target Intermediate |

| Substituted Pyrrole | Anionic Benzannulation | 7-Hydroxyindole |

| 2-Substituted Nitrophenol | Bartoli Indole Synthesis | Protected 7-Hydroxyindole |

| 2-Substituted Phenylhydrazine | Fischer Indole Synthesis | 7-Substituted Indole |

| 2-Substituted o-Iodoaniline | Larock Indole Synthesis | 7-Substituted Indole |

The introduction of the 7-(2-chloro-ethoxy) side chain is most commonly achieved via the alkylation of 7-hydroxyindole, a reaction typically following the principles of the Williamson ether synthesis.

This process involves the deprotonation of the hydroxyl group of 7-hydroxyindole with a suitable base to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate 2-chloroethylating agent.

Reagents:

Base: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Alkylating Agent: 1-bromo-2-chloroethane (B52838) is an effective reagent, as the bromide is a better leaving group than chloride, allowing for selective reaction at the bromine-bearing carbon. 1,2-dichloroethane (B1671644) can also be used.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) is typically used to facilitate the SN2 reaction.

The reaction of the 7-indoloxide with 1-bromo-2-chloroethane results in the formation of the desired ether linkage, yielding this compound.

Established Indole Core Synthesis Strategies Relevant to 7-Substitution

Several classical and modern indole synthesis methods can be adapted to produce 7-substituted indoles, each with its own advantages and limitations.

The Fischer indole synthesis is a historic and versatile method for preparing indoles by heating a phenylhydrazone with an acid catalyst. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone), followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. wikipedia.org

However, the synthesis of 7-substituted indoles using this method presents significant challenges. rsc.org When an ortho-substituent is present on the phenylhydrazine, the key sigmatropic rearrangement can be hindered, or cyclization can occur at the unsubstituted C6 position, leading to a mixture of 4- and 6-substituted indole isomers instead of the desired 7-substituted product. nih.gov Yields for 7-substituted indoles are often low, making this route less favorable compared to more modern methods specifically designed for this substitution pattern. rsc.org

The Bartoli indole synthesis has emerged as one of the most direct and flexible methods for preparing 7-substituted indoles. wikipedia.orgingentaconnect.comresearchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.org

The mechanism begins with the addition of the Grignard reagent to the nitro group, eventually forming a nitrosoarene intermediate. Further reaction with the Grignard reagent, followed by a crucial researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and aromatization, yields the indole. wikipedia.org

A key advantage of the Bartoli synthesis is that the presence of an ortho-substituent on the nitroarene is often required for the reaction to proceed efficiently, making it uniquely suited for the synthesis of 7-substituted indoles, a task that is often difficult with classical methods like the Fischer synthesis. ingentaconnect.comresearchgate.net

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and tolerates a wide range of functional groups on both reaction partners, allowing for the synthesis of complex, polysubstituted indoles. nih.gov

To generate a 7-substituted indole, one would start with a 2-iodoaniline bearing the desired substituent (or a precursor to it) at the adjacent position (the future C7 position of the indole). The palladium-catalyzed cycle involves oxidative addition, alkyne insertion, and reductive elimination to form the indole ring. wikipedia.org The regioselectivity of the reaction is generally high, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. nih.gov This predictable regioselectivity, combined with the mild reaction conditions, makes the Larock synthesis a valuable tool for constructing highly substituted indoles, including those with substitution at the C7 position. ub.edunih.gov

Madelung Indole Synthesis and Modern Variants

The Madelung synthesis, a classical method for indole formation, involves the intramolecular cyclization of an N-acyl-o-toluidine under strong basic conditions at high temperatures. nih.govyoutube.com The reaction typically employs bases such as sodium or potassium alkoxides. nih.govyoutube.com The initial step is the deprotonation of both the amide nitrogen and the benzylic carbon of the o-toluidine (B26562) derivative. This is followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl group, leading to a cyclized intermediate that, after dehydration, yields the indole ring. nih.gov

Modern variants of the Madelung synthesis have been developed to overcome the harsh reaction conditions of the original protocol. These modifications often involve the use of stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), which can facilitate the cyclization at lower temperatures, making the reaction more compatible with sensitive functional groups.

A plausible synthetic route to a precursor of this compound using a Madelung approach would involve the cyclization of an appropriately substituted N-acyl-2-methyl-3-alkoxyaniline. The alkoxy group at the 3-position would ultimately become the 7-alkoxy substituent on the indole ring.

Table 1: Key Features of the Madelung Indole Synthesis

| Feature | Description |

| Reactants | N-acyl-o-toluidine derivatives |

| Reagents | Strong bases (e.g., NaOEt, KOBu, n-BuLi) |

| Conditions | High temperatures (classical) or lower temperatures (modern variants) |

| Key Transformation | Intramolecular cyclization |

| Product | Substituted indoles |

Leimgruber-Batcho Indole Synthesis and its Utility

The Leimgruber-Batcho indole synthesis is a versatile and widely used method that offers a milder alternative to many classical indole syntheses. mdpi.com This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-o-nitrostyrene (an enamine). mdpi.comnih.gov Subsequent reductive cyclization of this intermediate, typically using reagents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride, affords the indole. mdpi.com

A key advantage of the Leimgruber-Batcho synthesis is its ability to produce indoles that are unsubstituted at the C2 and C3 positions. nih.gov For the synthesis of a 7-substituted indole like this compound, one would start with a 2-methyl-3-substituted-nitrotoluene. For instance, a 3-benzyloxy-2-nitrotoluene could be a precursor for 7-benzyloxyindole, which can then be deprotected to 7-hydroxyindole and subsequently etherified. nih.gov

Table 2: Steps in the Leimgruber-Batcho Indole Synthesis

| Step | Description | Reactants/Reagents |

| 1. Enamine Formation | Condensation of an o-nitrotoluene with a formamide acetal. | o-nitrotoluene derivative, DMF-DMA, pyrrolidine (B122466) (optional) |

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization. | β-amino-o-nitrostyrene, Raney Ni/H₂NNH₂, Pd/C/H₂, SnCl₂ |

Other Annulation and Cyclization Strategies for Indole Formation

Beyond the Madelung and Leimgruber-Batcho methods, a variety of other powerful strategies exist for constructing the indole ring, which could be adapted for the synthesis of a 7-substituted precursor to this compound.

Fischer Indole Synthesis: This is one of the oldest and most famous methods, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. nih.govwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia (B1221849) to form the indole. wikipedia.org A mechanistic study of the Fischer indole synthesis of 7-ethyltryptophol has been conducted, providing insights into the formation of 7-substituted indoles via this method. uq.edu.au

Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then cyclizes to form the indole. researchgate.netresearchgate.net Mechanistic considerations suggest the reaction can be complex, with the potential for rearrangements. nih.gov

Larock Indole Synthesis: This is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.org The reaction is highly regioselective, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edu The mechanism involves oxidative addition of the o-iodoaniline to Pd(0), followed by alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.orgresearchgate.net This method has been used for the synthesis of 7-methoxy-D-tryptophan, demonstrating its utility for preparing 7-alkoxyindoles. ub.edu

Transition-Metal-Catalyzed Cyclizations: A wide array of transition-metal-catalyzed reactions have been developed for indole synthesis. These include palladium-catalyzed processes like the Buchwald-Hartwig amination for forming a key C-N bond in the indole ring. nih.gov Copper- and gold-catalyzed cyclizations of appropriately substituted anilines are also prevalent. organic-chemistry.org Radical cyclizations have also been employed for the formation of the indole nucleus. wikipedia.org

Regioselective Functionalization at the C7 Position of the Indole Ring

Direct functionalization of the pre-formed indole ring is a common strategy for introducing substituents. However, achieving regioselectivity at the C7 position can be challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3. nih.govrsc.org Therefore, specialized strategies are often required.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the indole C7 position. nih.govrsc.org This often involves the use of a directing group on the indole nitrogen, which positions the metal catalyst in proximity to the C7-H bond, facilitating its activation and subsequent functionalization. researchgate.netresearchgate.net Groups like pivaloyl have been shown to direct rhodium catalysts to the C7 position for alkenylation and alkylation reactions. nih.govresearchgate.net

Etherification Reactions for Chloroethoxy Group Introduction

The most direct route to introduce the 2-chloroethoxy group at the C7 position is through the etherification of 7-hydroxyindole. This precursor can be synthesized via several routes, including the Leimgruber-Batcho synthesis starting from 3-benzyloxy-2-nitrotoluene followed by debenzylation. nih.gov

The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.net This reaction involves the deprotonation of an alcohol (in this case, 7-hydroxyindole) with a base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. researchgate.net For the synthesis of this compound, 7-hydroxyindole would be treated with a base such as sodium hydride or potassium carbonate, followed by reaction with an electrophile like 1-bromo-2-chloroethane or 1,2-dichloroethane.

Another potential method is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under mild, neutral conditions. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol (in this case, 2-chloroethanol). A Mitsunobu condensation has been used to couple a phenol (B47542) to yield a phenyl ether in the synthesis of tricyclic indole derivatives. nih.gov

Phase-transfer catalysis can also be employed to facilitate the etherification of phenols, which could be applicable to 7-hydroxyindole. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Table 3: Comparison of Etherification Methods for 7-Hydroxyindole

| Method | Reagents | Key Features |

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkylating agent (e.g., 1-bromo-2-chloroethane) | Classical, robust, SN2 mechanism. |

| Mitsunobu Reaction | 2-Chloroethanol, PPh₃, DEAD or DIAD | Mild, neutral conditions, proceeds with inversion of configuration if the alcohol is chiral. |

| Phase-Transfer Catalysis | Base, Alkylating agent, Phase-transfer catalyst (e.g., TBAB) | Useful for reactions between reactants in immiscible phases. |

Direct Halogenation Strategies for Alkyl Chain Incorporation

While the etherification of 7-hydroxyindole is a more direct route to the target molecule, it is also conceivable to introduce an alkyl chain at C7 through a two-step process involving an initial halogenation followed by a cross-coupling reaction. Direct halogenation of the indole C7 position can be achieved through directed ortho-metalation, where a directing group on the nitrogen facilitates lithiation or metallation at C7, followed by quenching with an electrophilic halogen source. rsc.org Once the C7-haloindole is formed, a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could be employed to introduce an alkyl chain, although this is a more circuitous route for installing a chloroethoxy group compared to etherification.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Madelung synthesis is believed to proceed through a Claisen-type condensation mechanism. The strong base generates a dianion from the N-acyl-o-toluidine, and the subsequent intramolecular cyclization is the key bond-forming step. nih.gov

The Leimgruber-Batcho synthesis involves the formation of a nucleophilic enamine from the o-nitrotoluene, which is then followed by a reductive cyclization. The reduction of the nitro group to an amino group is a critical step, which then undergoes an intramolecular cyclization onto the enamine double bond, followed by elimination of the amine to form the aromatic indole ring. nih.gov

The Fischer indole synthesis is one of the most mechanistically studied indole syntheses. The key step is a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed phenylhydrazone. wikipedia.orgresearchgate.net Isotopic labeling studies have confirmed the intramolecular nature of this rearrangement. wikipedia.org

The Williamson ether synthesis proceeds via a classic SN2 mechanism. The rate of the reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.

Table 4: Summary of Mechanistic Features

| Reaction | Key Mechanistic Feature |

| Madelung Synthesis | Intramolecular Claisen-type condensation of a dianion intermediate. |

| Leimgruber-Batcho Synthesis | Reductive cyclization of a β-amino-o-nitrostyrene. |

| Fischer Indole Synthesis | nih.govnih.gov-Sigmatropic rearrangement of an enehydrazine intermediate. |

| Williamson Ether Synthesis | SN2 nucleophilic substitution. |

Elucidation of Reaction Intermediates and Transition States

The formation of the indole ring from a substituted aniline, a common strategy in indole synthesis, proceeds through several key intermediates and transition states. In the context of the synthesis from 2-nitrophenol (B165410) derivatives, the reaction with a vinyl Grignard reagent is proposed to involve a nucleophilic addition to the nitro group, followed by a cyclization and subsequent aromatization to form the indole core. The transition state for the cyclization step is a critical determinant of the reaction's success and regioselectivity.

Computational studies on analogous indole syntheses have shed light on the energetic favorability of different reaction pathways. For instance, in the Fischer indole synthesis, the acs.orgacs.org-sigmatropic rearrangement is a key step, and its transition state energy determines the regiochemical outcome. While not specific to this compound, these studies provide a framework for understanding the factors that control the formation of 7-substituted indoles. The stability of carbocation intermediates or the geometry of the transition state can influence whether the cyclization occurs at the C6 or C7 position of the developing indole ring.

Studies on Chemo-, Regio-, and Stereoselectivity

The synthesis of this compound requires a high degree of regioselectivity to ensure the functionalization at the desired C7 position. The methods starting from 2,3-dihalophenols have demonstrated excellent regioselectivity, allowing for the specific synthesis of 7-alkoxyindoles. nih.gov The directed ortho-metalation step ensures that the subsequent functionalization occurs at the desired position relative to the hydroxyl group.

In the alkylation of 7-hydroxyindole, chemoselectivity is a key consideration. The hydroxyl group at the C7 position is more nucleophilic than the indole nitrogen under basic conditions, leading to preferential O-alkylation. The choice of base and reaction conditions can be optimized to maximize the yield of the desired O-alkylated product over N-alkylation. Stereoselectivity is generally not a factor in the synthesis of this compound itself, unless chiral centers are introduced in subsequent modifications.

| Aspect | Controlling Factors | Outcome in this compound Synthesis |

| Regioselectivity | Directing groups (e.g., in ortho-metalation), steric hindrance, electronic effects. | High regioselectivity for the 7-position is achieved using methods like directed ortho-metalation of 2,3-dihalophenols. |

| Chemoselectivity | Nucleophilicity of different sites (O vs. N), reaction conditions (base, solvent). | Preferential O-alkylation of 7-hydroxyindole is achieved under basic conditions. |

| Stereoselectivity | Not applicable to the direct synthesis of the target compound. | No stereocenters are formed in the primary synthetic route. |

Development of Novel and Sustainable Synthetic Routes

Recent research in organic synthesis has focused on the development of more efficient, cost-effective, and environmentally friendly methods. These principles are being applied to the synthesis of indole derivatives, including those with alkoxy substituents.

Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic)

Palladium-catalyzed cross-coupling reactions are integral to some of the most efficient syntheses of 7-alkoxyindoles, particularly the route starting from 2,3-dihalophenols. nih.gov These reactions, such as the Sonogashira coupling and Buchwald-Hartwig amination, allow for the formation of key C-C and C-N bonds under relatively mild conditions. Iron-catalyzed C-H alkylation of indoles has also been reported as a sustainable method for introducing alkyl groups, demonstrating high regioselectivity. rsc.org

Organocatalysis represents another burgeoning field with potential applications in the synthesis of this compound. While specific organocatalytic methods for this compound are not yet reported, the general principles of organocatalysis, such as the activation of substrates through the formation of iminium or enamine intermediates, could be adapted for the functionalization of the indole nucleus.

Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free, Electrochemistry)

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of indole synthesis, this includes the use of less hazardous solvents, development of solvent-free reaction conditions, and the use of electrochemical methods.

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in various indole syntheses, often under solvent-free conditions. organic-chemistry.org For instance, the Bischler indole synthesis has been successfully performed using microwave irradiation without a solvent. organic-chemistry.org

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. acs.orgnih.govrsc.orgresearchgate.net Electrochemical methods can be used for the construction of the indole ring system from non-indole precursors under oxidant-free conditions. rsc.orgorganic-chemistry.org These techniques offer a green alternative to traditional methods that often rely on stoichiometric and potentially hazardous reagents.

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Catalysis | Use of palladium or iron catalysts for efficient and selective bond formation. |

| Solvent-Free Reactions | Microwave-assisted synthesis could potentially be applied to the cyclization or alkylation steps. |

| Electrochemistry | Electrochemical methods could be developed for the construction of the 7-hydroxyindole core or for the final alkylation step. |

Advanced Characterization Techniques and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 7-(2-Chloro-ethoxy)-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure. evitachem.com For this compound, specific chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the indole (B1671886) core and the 7-substituted 2-chloroethoxy side chain.

Predicted NMR data, based on analogous structures, provides a reference for spectral interpretation. For instance, the protons of the 2-chloroethoxy group are expected to appear as two distinct triplets, corresponding to the methylene (B1212753) group adjacent to the oxygen and the methylene group adjacent to the chlorine. chemicalbook.com The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification/Notes |

| N-H | ~10.5-11.5 (broad s) | - | Typical range for indole N-H proton. |

| H-2 | ~7.2 (t) | ~124 | Influenced by neighboring N-H and C-3. |

| H-3 | ~6.5 (t) | ~102 | Electron-rich position in the indole ring. |

| H-4 | ~7.0 (d) | ~120 | Aromatic proton on the benzene (B151609) portion. |

| H-5 | ~6.9 (t) | ~115 | Aromatic proton on the benzene portion. |

| H-6 | ~6.8 (d) | ~110 | Aromatic proton adjacent to the ether linkage. |

| C-7 | - | ~148 | Carbon bearing the alkoxy substituent. |

| C-3a | - | ~128 | Bridgehead carbon. |

| C-7a | - | ~135 | Bridgehead carbon. |

| O-CH₂ | ~4.3 (t) | ~69 | Methylene group attached to the phenolic oxygen. |

| CH₂-Cl | ~3.9 (t) | ~42 | Methylene group attached to the chlorine atom. mdpi.com |

Note: Predicted values are based on data from unsubstituted indole and compounds containing the 2-chloroethoxy functional group. Actual values may vary depending on the solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure by revealing through-bond and through-space correlations between nuclei. ua.esfergusson.edu

COSY (Correlated Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. princeton.edu For this compound, COSY would show a crucial cross-peak between the two methylene groups of the chloroethoxy side chain (O-CH₂ and CH₂-Cl). It would also reveal couplings between the aromatic protons on the indole ring (H-4, H-5, H-6) and between the protons on the pyrrole (B145914) ring (H-2, H-3).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). princeton.edu It would be used to definitively assign each carbon atom that has attached protons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range couplings between protons and carbons over two to four bonds (ⁿJCH, n=2-4). princeton.eduresearchgate.net This is critical for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the O-CH₂ protons to the C-7 carbon of the indole ring, confirming the position of the ether linkage. Other correlations would exist between the indole N-H proton and carbons C-2, C-3, C-7a, and C-7. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. bham.ac.uk A key NOESY correlation would be expected between the protons of the O-CH₂ group and the H-6 proton on the indole ring, providing definitive proof of the substituent's location at position 7. researchgate.net

Isotopic labeling involves the synthesis of a molecule with one or more atoms replaced by their isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). qmul.ac.uk These labeled compounds, when analyzed by NMR, can provide profound insights into reaction mechanisms and metabolic pathways. google.com While specific studies on isotopically labeled this compound are not documented, the technique could be applied hypothetically. For example, synthesizing the compound with a ¹³C label in the chloroethoxy chain would allow researchers to precisely follow the fate of this group in a chemical reaction or a biological system using ¹³C NMR. Similarly, using a ¹⁵N-labeled indole precursor would facilitate the study of reactions involving the indole nitrogen. qmul.ac.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. evitachem.com It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₀ClNO), the mass spectrum would exhibit a characteristic molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion (M⁺) peak would be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a clear indicator of the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). orgsyn.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. royalsocietypublishing.org For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₀ClNO by matching the experimentally measured accurate mass to the calculated theoretical mass. mdpi.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₁₀³⁵ClNO | 195.0451 |

| [M+H]⁺ | C₁₀H₁₁³⁵ClNO | 196.0529 |

| [M+Na]⁺ | C₁₀H₁₀³⁵ClNNaO | 218.0348 |

Tandem Mass Spectrometry (MS/MS) is an advanced technique where a specific ion (a 'precursor ion') is selected, fragmented, and the resulting 'product ions' are analyzed. nih.govnih.gov This method is invaluable for confirming the structure of a molecule by revealing how it breaks apart. The fragmentation pattern provides a "fingerprint" that helps to elucidate the connectivity of the atoms. dokumen.pub

For this compound, a likely precursor ion for MS/MS analysis would be the protonated molecule at m/z 196. Expected fragmentation pathways would include:

Loss of the chloroethyl group (•CH₂CH₂Cl): A common fragmentation for ethers, leading to a prominent product ion corresponding to 7-hydroxy-1H-indole.

Cleavage of the C-Cl bond: Loss of a chlorine radical followed by further rearrangement.

Fragmentation of the indole core: As seen in the mass spectra of many indole derivatives, characteristic cleavages of the heterocyclic ring can also occur. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds or functional groups, making these techniques excellent for functional group identification. nih.gov

For this compound, the IR and Raman spectra would display characteristic bands confirming its key structural features: acs.org

Indole N-H Stretch: A sharp or moderately broad band around 3400 cm⁻¹ in the IR spectrum is characteristic of the N-H bond in the indole ring.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the vibrations of the indole ring system.

C-O-C Ether Stretch: A strong, characteristic absorption band for the aryl-alkyl ether linkage would be expected in the range of 1270-1200 cm⁻¹.

C-Cl Stretch: The vibration of the carbon-chlorine bond typically gives rise to a strong band in the fingerprint region, between 850 and 550 cm⁻¹. researchgate.net

Conformational analysis can also be aided by vibrational spectroscopy, as different spatial arrangements of the flexible chloroethoxy side chain may result in slight shifts in the vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3450 - 3350 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of conjugated systems like the indole ring in this compound. The indole nucleus possesses a bicyclic aromatic system with a high degree of π-electron delocalization. The absorption of UV-Vis radiation by the molecule induces transitions of these π-electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (π → π* transitions).

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol, and recording the absorbance across a wavelength range of approximately 200-400 nm. The resulting spectrum would be analyzed for the positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands, providing insights into the specific electronic transitions and the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these diffracted beams are then used to calculate an electron density map of the unit cell, from which the atomic positions can be determined and the molecular structure refined.

Although a specific crystal structure for this compound has not been reported in the searched literature, a study on the related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, provides insights into the potential solid-state conformation of the chloroethoxy side chain. For this compound, a single crystal X-ray diffraction study would reveal the planarity of the indole ring, the conformation of the chloro-ethoxy side chain, and how the molecules pack in the crystal lattice, including any potential hydrogen bonding involving the indole N-H group.

Co-crystallization Strategies for Structural Confirmation

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This strategy can be employed to obtain crystals suitable for X-ray diffraction when the parent compound does not crystallize well on its own. For this compound, co-crystallization could be attempted with various co-formers that can establish strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds. The indole N-H group and the ether oxygen of the side chain are potential hydrogen bond donors and acceptors, respectively, making them suitable sites for interaction with co-formers like carboxylic acids or amides. Successful co-crystallization would not only facilitate structural determination but also provide valuable information about the intermolecular interactions of the target molecule.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in a research setting.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. While a specific method for this compound is not documented in the available literature, general methods for related indole compounds can be adapted.

Method development would involve selecting an appropriate stationary phase (e.g., a C18 or C8 column) and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection would likely be performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly. A validated HPLC method would allow for the accurate determination of the purity of synthesized batches and the isolation of the compound from reaction mixtures.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine the feasibility of GC analysis. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, a method could be developed.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the separation of the target compound from any volatile impurities or starting materials. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would be particularly valuable as it provides both retention time data for quantification and mass spectral data for structural confirmation. While GC-MS has been used to identify various indole derivatives in complex mixtures, specific conditions for this compound are not available.

Table 2: Hypothetical GC-MS Method Parameters for this compound

| Parameter | Value |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and cost-effectiveness. uad.ac.id For the synthesis and purification of indole derivatives like this compound, TLC serves two primary functions: monitoring the progress of a chemical reaction and conducting a preliminary assessment of the purity of the isolated product. mdpi.commdpi.com

Reaction Monitoring

TLC provides a qualitative snapshot of a reaction mixture at any given time. By spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials, a chemist can track the consumption of reactants and the formation of the product.

In a typical synthesis of this compound, which could involve the alkylation of 7-hydroxyindole (B18039) with a 2-chloroethylating agent, TLC is used to determine the reaction's endpoint. The process involves:

Baseline Analysis: Before the reaction begins, the starting materials (e.g., 7-hydroxyindole and the alkylating agent) are spotted in separate lanes on a TLC plate to establish their individual retention factors (Rf).

In-Process Analysis: At regular intervals, a small sample is taken from the reaction mixture and spotted on the TLC plate.

Visualization: The plate is developed in a suitable mobile phase and visualized. The disappearance of the spot corresponding to the starting material (7-hydroxyindole) and the appearance of a new spot corresponding to the product, this compound, indicates that the reaction is proceeding. rsc.org The reaction is considered complete when the starting material spot is no longer visible.

The polarity of the compounds dictates their mobility on the TLC plate. Generally, the starting material, 7-hydroxyindole, is more polar due to its hydroxyl group and will have a lower Rf value compared to the less polar ether product, this compound.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

Below is a representative data table illustrating how TLC can be used to monitor the alkylation of 7-hydroxyindole. The Rf values are hypothetical and would be determined experimentally.

| Compound | Starting Material (7-hydroxyindole) | Product (this compound) |

| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Retention Factor (Rf) | ~ 0.35 | ~ 0.60 |

| Visualization Method | UV Light (254 nm), p-Anisaldehyde Stain | UV Light (254 nm), p-Anisaldehyde Stain |

This table is interactive. You can sort or filter the data as needed.

Preliminary Purity Assessment

Once the reaction is complete and the crude product has been isolated through work-up procedures, TLC is employed for a preliminary evaluation of its purity before undertaking more rigorous purification methods like column chromatography. A single, well-defined spot on the TLC plate at a specific Rf value suggests a relatively pure compound. Conversely, the presence of multiple spots indicates the presence of unreacted starting materials, by-products, or other impurities.

The choice of the mobile phase (eluent) is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. google.com The polarity of the eluent system is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5, which allows for clear separation from potential impurities.

Table 2: Effect of Mobile Phase Composition on the Rf Value of this compound

This table demonstrates how changing the solvent ratio affects the migration of the compound on the TLC plate.

| Mobile Phase Composition (Ethyl Acetate/Hexane) | Polarity of Eluent | Approximate Rf Value of this compound |

| 10% / 90% | Low | 0.25 |

| 20% / 80% | Medium-Low | 0.45 |

| 30% / 70% | Medium | 0.60 |

| 40% / 60% | Medium-High | 0.75 |

This table is interactive. You can sort or filter the data as needed.

Visualization Techniques

To visualize the separated spots on the TLC plate, several methods can be employed:

Ultraviolet (UV) Light: Since the indole ring is an aromatic system, it absorbs UV light. libretexts.org When a TLC plate containing a fluorescent indicator (designated as F254) is exposed to short-wave UV light (254 nm), the entire plate fluoresces (usually green), and UV-active compounds appear as dark spots. libretexts.org This is a non-destructive method.

Staining Reagents: After UV visualization, chemical stains can be used for further analysis or for compounds that are not UV-active. The plate is sprayed with or dipped into a reagent solution and then gently heated to develop the spots. Common stains for indole derivatives include:

p-Anisaldehyde Solution: A general-purpose stain that reacts with many organic compounds to produce a range of colors upon heating. libretexts.org

Potassium Permanganate (B83412) (KMnO₄) Solution: An oxidizing agent that reacts with compounds that can be oxidized (e.g., alcohols, alkenes, and the indole ring itself) to give yellow-brown spots on a pink or purple background. sarponggroup.com

Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a highly specific and sensitive stain for detecting indoles, which typically yield characteristic purple, blue, or pink spots. epfl.ch

The combination of reaction monitoring and purity assessment makes TLC an essential and routine tool in the synthesis of this compound and related heterocyclic compounds. scielo.br

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties that dictate the reactivity and physical characteristics of 7-(2-Chloro-ethoxy)-1H-indole. These methods model the molecule at the subatomic level, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. The B3LYP functional is a common choice for such studies on heterocyclic compounds, offering a balance between accuracy and computational cost. ajrcps.com

The optimized molecular geometry of this compound would show a nearly planar indole (B1671886) ring system, a characteristic feature due to the delocalization of π-electrons. The ethoxy group at position 7, however, introduces steric bulk that could cause minor distortions in the planarity of the indole ring. The 2-chloroethoxy side chain is flexible, and its conformation is determined by the rotational barriers around the C-O and C-C single bonds. DFT calculations can determine the most stable conformer by optimizing the geometry and minimizing the total energy. The stability of the molecule is often assessed by analyzing its total energy and vibrational frequencies; the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Representative Geometric Parameters for this compound (Predicted via DFT) Note: This data is representative and based on typical values for similar molecular fragments, as specific experimental data for this compound is not publicly available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Indole N1-C2 | ~1.37 Å |

| Bond Length | Indole C7-O | ~1.36 Å |

| Bond Length | O-C(ethoxy) | ~1.43 Å |

| Bond Length | C-Cl | ~1.80 Å |

| Bond Angle | C6-C7-C7a | ~120° |

| Bond Angle | C7-O-C(ethoxy) | ~118° |

| Dihedral Angle | C6-C7-O-C(ethoxy) | Variable (flexible) |

Ab initio calculations, which are based on first principles without empirical parameters, provide high-accuracy predictions of electronic properties. These methods are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and polarizability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may be distributed across the aromatic ring and the chloroethoxy side chain.

Table 2: Predicted Electronic Properties of this compound Note: These values are illustrative, based on typical results for substituted indoles from quantum chemical studies.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.9 eV | Electron-donating capability |

| LUMO Energy | ~ -1.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Chemical reactivity and stability |

| Ionization Potential | ~ 5.9 eV | Energy to remove an electron |

| Electron Affinity | ~ 1.1 eV | Energy released when an electron is added |

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, characteristic IR peaks would include the N-H stretch of the indole ring (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and the C-Cl stretch (~750-650 cm⁻¹). acs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts. prospre.ca For this molecule, the indole protons would appear in the aromatic region (δ 6.5–7.5 ppm). The ethoxy protons would show characteristic triplet and quartet signals, while the protons on the carbon adjacent to the chlorine atom would be shifted downfield. nih.govchemicalbook.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The indole chromophore typically exhibits two main absorption bands. For this compound, these would be expected around 220 nm and 270-290 nm, with potential shifts due to the substituents.

Table 3: Predicted Spectroscopic Data for this compound Note: Predicted values are based on computational models and data from analogous structures.

| Spectroscopy | Parameter | Predicted Value / Range |

|---|---|---|

| IR | N-H Stretch | ~3400 cm⁻¹ |

| C-O-C Stretch | ~1250 cm⁻¹ | |

| C-Cl Stretch | ~700 cm⁻¹ | |

| ¹H NMR | Indole N-H | δ 8.0-8.2 ppm |

| Aromatic H | δ 6.5-7.5 ppm | |

| -O-CH₂-CH₂-Cl | δ 3.8-4.2 ppm | |

| ¹³C NMR | Indole C | δ 100-140 ppm |

| -CH₂-Cl | δ 40-45 ppm | |

| UV-Vis | λmax | ~220 nm, ~275 nm |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations are valuable for understanding conformational flexibility and intermolecular interactions. tandfonline.com

MD simulations can explore the conformational landscape of the flexible 2-chloroethoxy side chain. By simulating the molecule's movement over nanoseconds, it is possible to identify the most frequently adopted (and thus, most stable) conformations in a given environment. The rotation around the C7-O, O-C, and C-C bonds of the side chain will lead to various rotamers. The analysis of the simulation trajectory can reveal the dihedral angle distributions, highlighting the preferred spatial arrangements that minimize steric hindrance and optimize intramolecular interactions. scielo.org.mx For indole derivatives with flexible side chains, specific folded or extended conformations can be preferred, influencing how the molecule interacts with its environment. nih.gov

MD simulations are particularly useful for studying how this compound interacts with itself and with solvent molecules. Key intermolecular interactions for this compound would include:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor.

π-π Stacking: The aromatic indole rings can stack on top of each other, an important interaction in condensed phases. nih.gov

Dipole-Dipole and van der Waals Interactions: The polar C-O and C-Cl bonds contribute to dipolar interactions.

Simulations can be run in a "box" of solvent molecules (like water or an organic solvent) to study solvation effects explicitly. This reveals how solvent molecules arrange around the solute and helps in calculating properties like the free energy of solvation, which is crucial for understanding solubility and partitioning behavior. tandfonline.com

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules. By analyzing the electronic properties of this compound, its reactivity and the mechanisms by which it might undergo chemical transformations can be theoretically investigated.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller gap suggests higher reactivity. researchgate.net

For indole derivatives, the HOMO is typically localized on the indole π-system, indicating its electron-rich nature, while the LUMO is distributed across the aromatic system. frontiersin.org In the case of this compound, the presence of the oxygen atom in the ethoxy group contributes lone pairs that can influence the HOMO energy, while the electronegative chlorine atom can affect the LUMO.

While specific DFT calculations for this compound are not publicly available, data from analogous substituted indoles and related heterocyclic compounds can provide representative insights. niscpr.res.inacademie-sciences.fr These studies show that substituents significantly alter the FMO energies and, consequently, the reactivity profile of the indole scaffold. niscpr.res.in For example, DFT studies on other substituted indoles have been used to calculate these values and predict reactivity. academie-sciences.frmdpi.com

Table 1: Representative FMO Data for Analogous Heterocyclic Compounds

| Compound Analogy | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Gardflorine B (Indole Alkaloid) | -4.81 | -0.65 | 4.16 | frontiersin.org |

| Gardflorine C (Indole Alkaloid) | -5.16 | -0.74 | 4.43 | frontiersin.org |

| 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile | Rotational Barrier: 16 kcal/mol | academie-sciences.fr |

Note: The data presented are for analogous indole-containing structures and serve to illustrate the typical values obtained from FMO analysis. Specific values for this compound would require dedicated DFT calculations.

Electrophilic and Nucleophilic Sites Assessment

The indole ring is inherently electron-rich, making it nucleophilic. acs.org The C3 position is typically the most nucleophilic and susceptible to electrophilic attack. nih.gov However, the distribution of electron density and thus the specific sites for electrophilic and nucleophilic attack can be finely tuned by substituents.

In this compound, the 7-alkoxy group is electron-donating, which generally increases the nucleophilicity of the indole ring. Conversely, the chloroethyl group contains an electrophilic carbon center due to the electron-withdrawing nature of the chlorine atom, making it a potential site for nucleophilic substitution. Computational methods like calculating the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) atomic charges are used to map these reactive sites. Regions of negative potential (typically colored red or yellow in MEP maps) indicate nucleophilic centers prone to electrophilic attack, while regions of positive potential (blue) denote electrophilic centers susceptible to nucleophilic attack.

For the indole nucleus, while C3 is the primary site of nucleophilicity, functionalization at other positions, such as C7, can occur, particularly in directed metalation or borylation reactions. mdpi.comacs.org The chloroethyl side chain presents a classic site for SN2 reactions, where a nucleophile can attack the carbon atom bonded to the chlorine, displacing the chloride ion.

Reaction Coordinate Mapping and Transition State Characterization

To fully understand a chemical reaction, it is not enough to know the reactants and products; the pathway between them is critical. Reaction coordinate mapping involves calculating the energy of the molecular system as it progresses along a specific reaction pathway, from reactants through the transition state to the products. The transition state is the highest energy point on this path and represents the energy barrier that must be overcome for the reaction to occur. acs.org

Density Functional Theory (DFT) calculations are a common tool for characterizing these pathways. acs.orgsci-hub.se For a molecule like this compound, one could map the reaction coordinate for various potential reactions. For instance, the nucleophilic substitution at the chloroethyl side chain or an electrophilic substitution on the indole ring could be modeled. researchgate.net DFT calculations can elucidate the geometry of the transition state and its activation energy, providing quantitative predictions of reaction rates and mechanistic details. acs.orgresearchgate.net For example, studies on the acid-catalyzed chlorination of indole have used DFT to calculate the transition state structures and activation energies for attack at different ring positions, finding that chlorination at C7 is the least favorable. researchgate.net Similarly, the mechanism of dearomative (3+2) annulation reactions of indoles has been explored using DFT, which supported a stepwise pathway and highlighted the role of the solvent in stabilizing the transition state. acs.org

In Silico Studies of Potential Biological Interactions (Mechanistic Focus)

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and therapeutic agents. nih.govpcbiochemres.com In silico techniques are instrumental in predicting how indole derivatives like this compound might interact with biological targets, thereby guiding the design of new therapeutic agents.

Ligand-Protein Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govthesciencein.org This technique is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. mdpi.comnih.gov The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. isfcppharmaspire.com

Indole derivatives have been successfully docked into the active sites of a wide range of protein targets, including enzymes like cyclooxygenases (COX-1/COX-2), acetylcholinesterase (AChE), and various kinases. mdpi.comisfcppharmaspire.combohrium.com Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For this compound, the indole NH group can act as a hydrogen bond donor, the oxygen atom as an acceptor, and the aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The chloroethyl group could engage in hydrophobic or halogen-bonding interactions.

Table 2: Potential Protein Targets for Indole Scaffolds Identified in Docking Studies

| Protein Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.comnih.gov |

| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory | isfcppharmaspire.combohrium.com |

| Bacterial Proteins | Penicillin-Binding Proteins, UDP-N-acetylmuramate-L-alanine ligase | Antibacterial | nih.govnih.gov |

| Kinases | EGFR, BRAF | Anticancer | mdpi.com |

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While molecular docking provides a static picture of binding, Molecular Mechanics (MM) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a dynamic view. MM methods use classical physics to simulate the movement of atoms and molecules over time, allowing for the study of conformational changes and the stability of ligand-protein complexes.

QM/MM methods provide a higher level of theory by treating a small, critical region of the system (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govresearchgate.net This approach is particularly useful for studying enzyme-catalyzed reactions where bond-breaking and bond-forming events occur, something MM cannot describe. researchgate.net It can also be used to accurately calculate interaction energies and ionization potentials of residues like tryptophan within a protein environment. psu.eduoup.com

If this compound were to be studied as an enzyme inhibitor, QM/MM simulations could model its covalent or non-covalent binding, providing detailed mechanistic insights into how it interacts with the active site and affects the catalytic cycle. nih.gov For example, QM/MM studies on indoleamine 2,3-dioxygenase (IDO) have been crucial in elucidating its complex reaction mechanism involving an indole substrate. nih.govresearchgate.net Such an approach could theoretically be applied to understand the interaction of this compound with a target enzyme at a quantum-mechanical level of detail.

Pharmacophore Modeling for Mechanistic Hypotheses

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. A pharmacophore model serves as an abstract blueprint, highlighting features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups, rather than the specific atoms themselves. By developing a pharmacophore model for this compound, researchers can hypothesize its mechanism of action and its potential binding mode to a macromolecular target, such as a protein kinase or a G-protein coupled receptor (GPCR).

The structure of this compound presents several distinct chemical features that can be defined within a pharmacophore model. These features are critical for forming specific, directional interactions within a protein's binding pocket.

Aromatic Ring (AR): The bicyclic indole core constitutes a significant aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's active site.

Hydrogen Bond Donor (HBD): The nitrogen atom of the indole ring (N-H) is a classic hydrogen bond donor. This feature is often pivotal for anchoring ligands into the "hinge region" of protein kinases or for interacting with key polar residues in other enzyme or receptor classes.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the 7-ethoxy group is a potent hydrogen bond acceptor, capable of forming a hydrogen bond with donor groups like the hydroxyl of Serine/Threonine or the amide backbone of the protein.

Hydrophobic Feature (HY): The 2-chloroethyl side chain contributes a distinct hydrophobic character. The terminal chlorine atom, while weakly polar, enhances the lipophilicity of this region and provides specific steric bulk that can influence binding orientation and selectivity.

Based on these features, a hypothetical pharmacophore model can be constructed to guide virtual screening campaigns or inform structure-activity relationship (SAR) studies. The spatial relationship between the HBD, HBA, and the aromatic plane is fixed by the rigid indole scaffold, providing a well-defined conformational constraint.

| Pharmacophore Feature | Type | Structural Origin | Postulated Mechanistic Role in Target Binding |

|---|---|---|---|

| Feature 1 | Aromatic Ring (AR) | Indole Ring System | Forms π-π stacking or hydrophobic interactions in a non-polar binding pocket. |

| Feature 2 | Hydrogen Bond Donor (HBD) | Indole N-H Group | Acts as a key anchor by donating a hydrogen bond to a backbone carbonyl or acidic residue (e.g., Asp, Glu). |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | Ethoxy Oxygen Atom | Accepts a hydrogen bond from a polar residue (e.g., Ser, Thr, Lys) or a backbone N-H group. |

| Feature 4 | Hydrophobic Feature (HY) | 2-Chloroethyl Moiety | Occupies a hydrophobic sub-pocket, contributing to binding affinity and potentially influencing selectivity. |

This model suggests that the biological activity of this compound is likely dependent on a precise orientation within a binding site that can accommodate all four features simultaneously. Any modification to the compound, such as altering the side chain length or substituting the chlorine atom, would be predicted to directly impact one of these pharmacophoric elements, thus providing a clear hypothesis for experimental validation.

Prediction of ADMET Properties for Mechanistic Insights (Non-Clinical)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern computational drug discovery. For this compound, in silico ADMET profiling provides critical, non-clinical insights into its potential as a biologically active agent, helping to anticipate liabilities such as poor bioavailability or metabolic instability. These predictions are derived from the compound's structure using quantitative structure-property relationship (QSPR) models and established physicochemical principles [35, 36].

Physicochemical and Absorption Properties: The compound's fundamental properties are predictive of its absorption characteristics. With a molecular weight (MW) under 200 g/mol , a calculated lipophilicity (cLogP) in the moderate range, and a low count of hydrogen bond donors and acceptors, this compound generally complies with frameworks like Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral absorption. Its predicted topological polar surface area (TPSA) is relatively low, which is also favorable for passive diffusion across biological membranes, including the intestinal epithelium.

Distribution: The compound's moderate lipophilicity suggests it will likely exhibit significant binding to plasma proteins like albumin. Computational models can estimate the fraction unbound in plasma (fu,p), which is crucial for understanding the concentration of free compound available to interact with its target. Furthermore, its physicochemical profile (low TPSA, moderate LogP) indicates a potential for crossing the blood-brain barrier (BBB), a key consideration depending on the desired therapeutic target (i.e., central nervous system vs. peripheral).

Metabolism: The metabolic fate of this compound can be predicted by identifying structurally labile sites. The most probable metabolic pathways involve Cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation: The indole ring is susceptible to oxidation at positions 2, 3, 4, 5, or 6, leading to the formation of various hydroxylated metabolites.

O-dealkylation: The ether linkage is a common site for metabolic cleavage, which would yield 7-hydroxy-1H-indole and 2-chloroethanol.

Dehalogenation: The terminal chlorine atom may be removed through reductive or oxidative dehalogenation pathways. Predicting which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to catalyze these reactions is essential for anticipating potential drug-drug interactions .

Toxicity: In silico toxicity models screen for structural alerts that are associated with adverse outcomes. For this compound, potential liabilities may include:

Mutagenicity (Ames Test): Indole-containing compounds can sometimes be flagged in computational Ames models, warranting future experimental testing.

hERG Inhibition: The human ether-à-go-go-related gene (hERG) channel is a key anti-target for cardiotoxicity. The compound's lipophilicity and structural features would be assessed against models of hERG channel blockers.

Reactive Metabolite Formation: The chloroethyl moiety could potentially form a reactive electrophilic species (e.g., an epoxide or aziridinium (B1262131) ion analog after intramolecular cyclization), which is a structural alert for covalent binding and idiosyncratic toxicity.

The following table summarizes the key predicted ADMET properties for this compound based on standard computational models.

| ADMET Parameter | Category | Predicted Value / Outcome | Mechanistic Implication |

|---|---|---|---|

| Molecular Weight (MW) | Physicochemical | 195.66 g/mol | Favorable for oral absorption (within Lipinski's rules). |

| Calculated LogP (cLogP) | Lipophilicity | ~2.85 | Good balance of solubility and permeability; moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | Physicochemical | 33.12 Ų | Low TPSA suggests high potential for passive membrane permeability. |

| Hydrogen Bond Donors (HBD) | Physicochemical | 1 | Compliant with Lipinski's rules. |

| Hydrogen Bond Acceptors (HBA) | Physicochemical | 2 | Compliant with Lipinski's rules. |

| Aqueous Solubility (LogS) | Absorption | Predicted Low to Moderate | May require enabling formulations if solubility is a limiting factor. |

| Caco-2 Permeability | Absorption | Predicted High | Suggests efficient passive absorption across the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicted to Penetrate | Potential for CNS activity; could be a liability for peripherally acting agents. |

| CYP450 Metabolism | Metabolism | Substrate of CYP3A4, CYP2C9 | High potential for first-pass metabolism and drug-drug interactions. |

| hERG Inhibition | Toxicity | Predicted Low to Moderate Risk | Requires experimental confirmation; risk may increase with lipophilicity. |

| Ames Mutagenicity | Toxicity | Potential structural alert | Indole core may flag in some models; requires experimental validation. |

These computational predictions provide a holistic, albeit preliminary, profile of this compound. They offer mechanistic hypotheses—for instance, that poor in vivo efficacy might be due to rapid CYP-mediated metabolism rather than poor target affinity—and effectively guide the design of subsequent, resource-intensive experimental studies.

Reactivity, Degradation Pathways, and Derivatization Studies

Chemical Stability and Mechanistic Degradation Studies (Non-Biological Context)

Forced degradation studies are instrumental in understanding the intrinsic stability of a molecule by subjecting it to stress conditions such as hydrolysis, light, and oxidation. ajpsonline.comrjptonline.orgresearchgate.net This data is crucial for determining its storage, handling, and potential degradation pathways.

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base, leading to its decomposition. rjptonline.org For 7-(2-chloro-ethoxy)-1H-indole, two primary sites are susceptible to hydrolysis: the ether linkage and the carbon-chlorine bond, although under different conditions.

The ether linkage (-O-CH₂CH₂Cl) is generally stable to hydrolysis under neutral and alkaline conditions. However, under strong acidic conditions and elevated temperatures, protonation of the ether oxygen can facilitate cleavage to yield 7-hydroxy-1H-indole and 2-chloroethanol.

The primary alkyl chloride moiety is susceptible to slow hydrolysis (an Sₙ2 reaction with water as the nucleophile) to form 7-(2-hydroxyethoxy)-1H-indole, with the release of hydrochloric acid. This reaction can be accelerated under neutral or slightly alkaline conditions. A competing elimination reaction (E2) to form 7-vinyloxy-1H-indole is also possible, particularly with a strong, non-nucleophilic base, but is generally less favored for primary halides with a poor leaving group like chloride unless sterically hindered.

A notable pathway, particularly with the C7-substitution pattern, is the potential for anchimeric assistance (neighboring group participation) from the indole (B1671886) nitrogen, especially if the nitrogen is deprotonated. However, this is more relevant for substitutions at the N1 position. Research on related 7-substituted chloromethyl indoles has indicated an increased rate of hydrolysis compared to isomers at other positions, suggesting electronic effects from the indole ring can influence the reactivity of adjacent side chains. nih.gov

Table 1: Predicted Hydrolytic Degradation of this compound

| Condition | Primary Reaction Type | Major Degradation Products | Notes |

|---|---|---|---|

| Neutral (pH ~7), Ambient Temp. | Slow Sₙ2 | 7-(2-Hydroxyethoxy)-1H-indole, HCl | Reaction is typically very slow. |

| Acidic (e.g., 0.1 M HCl), Heat | Acid-catalyzed ether cleavage, Sₙ2 | 7-Hydroxy-1H-indole, 2-Chloroethanol, 7-(2-Hydroxyethoxy)-1H-indole | Ether cleavage is a dominant pathway under harsh acidic conditions. rjptonline.org |

| Alkaline (e.g., 0.1 M NaOH), Heat | Sₙ2 | 7-(2-Hydroxyethoxy)-1H-indole, NaCl | Ether linkage is stable. Rate of chloride displacement by hydroxide (B78521) is enhanced. |

The photostability of a compound is its ability to withstand exposure to light. researchgate.net Indole and its derivatives are known to be photosensitive. Upon exposure to UV radiation, particularly in the presence of oxygen, indole derivatives can undergo complex degradation reactions.

The primary mechanism for indole photodegradation often involves photo-oxidation. The indole ring can be excited to a triplet state, which then reacts with ground-state oxygen (Type II mechanism) or generates singlet oxygen which in turn oxidizes the indole (Type I mechanism). springernature.com Studies on indole itself have shown that exposure to sunlight can lead to cleavage of the pyrrole (B145914) ring, yielding products such as anthranilic acid, alongside condensation products like 2,2-diindyl-ϕ-indoxyl. tandfonline.com

For this compound, two photochemical processes are expected to compete:

Indole Ring Degradation: Similar to other indoles, photo-oxidation can lead to the formation of N-formyl-2-amino-3-(2-chloroethoxy)benzene via cleavage of the C2-C3 bond. Further degradation could occur.

C-Cl Bond Homolysis: The chloroethoxy side chain contains a C-Cl bond, which is susceptible to homolytic cleavage upon UV irradiation to form a primary alkyl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen to form peroxy species, leading to a complex mixture of degradation products.

The presence of the electron-donating alkoxy group at the C7 position may influence the electronic properties of the indole ring and thus its photostability profile, but specific data is scarce.

Table 2: Potential Photolytic Degradation Pathways

| Pathway | Key Intermediate | Potential Final Products | Conditions |

|---|---|---|---|

| Pyrrole Ring Photo-oxidation | Indole triplet state, Singlet oxygen | N-formyl-2-amino-3-(2-chloroethoxy)benzene, Indirubin-type dimers | UV light (e.g., sunlight), O₂ presence tandfonline.com |

| C-Cl Bond Homolysis | 7-(2-Ethoxy•)-1H-indole radical | 7-(2-Ethoxy)-1H-indole (via H-abstraction), Peroxidation products | UV light (especially <300 nm) acs.org |